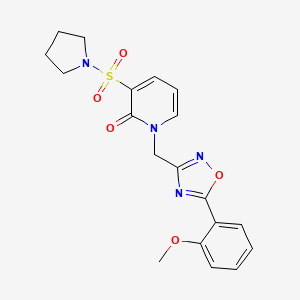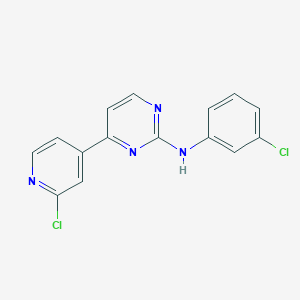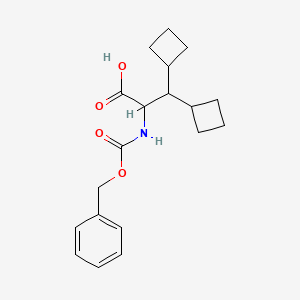
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities and chemical properties. The molecule contains several functional groups and structural motifs, such as the 1,2,4-oxadiazole ring, methoxyphenyl group, pyrrolidinylsulfonyl moiety, and pyridinone core, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cycloaddition, and elimination processes. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a pyridinyl moiety with our compound of interest, involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which contain the 1,2,4-oxadiazole ring found in our compound, is achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using X-ray crystallography and computational methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which contains a methoxyphenylsulfonyl group and a pyrrolidine moiety similar to our compound, has been elucidated by X-ray analysis and confirmed by AM1 molecular orbital methods . The crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, which include the 1,2,4-oxadiazole ring and methoxyphenyl group, provide insights into the intermolecular interactions and conformational preferences of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides involves a relay catalytic cascade reaction, demonstrating the potential for complex transformations involving methoxy-substituted heterocycles . The DFT calculations carried out on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives help to identify reactive sites for electrophilic and nucleophilic attacks, which could be relevant for understanding the reactivity of our compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their spectroscopic data and crystallographic parameters. The optical properties, such as UV-vis absorption and fluorescence, are influenced by the substituents and the solvent polarity, as observed in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These findings suggest that the physical and chemical properties of our compound could also be significantly affected by its substituents and the environment in which it is studied.
Scientific Research Applications
Synthesis and Characterization
- 1,2,4-Oxadiazoles, such as the compound , have been synthesized and characterized for various applications. For instance, Tyrkov (2006) discussed the synthesis of modified aza heterocycles, including 1,2,4-oxadiazoles, demonstrating the methods for creating these compounds (Tyrkov, 2006).
Antimicrobial Activity
- Rai et al. (2009) synthesized a series of novel oxadiazoles showing significant antibacterial activity, highlighting the potential antimicrobial applications of compounds like 1,2,4-oxadiazoles (Rai et al., 2009).
Biological Activity Prediction
- Kharchenko et al. (2008) conducted a study on the biological activity of 1,2,4-oxadiazole derivatives, providing insights into potential applications in biological systems (Kharchenko et al., 2008).
Anticancer Properties
- Vinayak et al. (2014) explored the synthesis of oxadiazole derivatives with potential anticancer properties, indicating the therapeutic applications of these compounds (Vinayak et al., 2014).
Antioxidant Evaluation
- Anusevičius et al. (2015) analyzed the antioxidant and antibacterial activities of pyrrolidin-2-ones containing oxadiazole, providing evidence for the compound's utility in these areas (Anusevičius et al., 2015).
Apoptosis Induction and Anticancer Activity
- Zhang et al. (2005) identified a novel apoptosis inducer from the oxadiazole class, suggesting its potential as an anticancer agent (Zhang et al., 2005).
Synthesis of Chromones
- Rao et al. (2014) discussed the synthesis of chromones with 1,2,4-oxadiazole derivatives, indicating potential applications in chemical synthesis (Rao et al., 2014).
κ-Opioid Receptor Antagonism
- Grimwood et al. (2011) studied a compound structurally related to 1,2,4-oxadiazoles, highlighting its potential as a κ-opioid receptor antagonist (Grimwood et al., 2011).
properties
IUPAC Name |
1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-27-15-8-3-2-7-14(15)18-20-17(21-28-18)13-22-10-6-9-16(19(22)24)29(25,26)23-11-4-5-12-23/h2-3,6-10H,4-5,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWACXQQVTUQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)
![2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3002490.png)
![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)

![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)